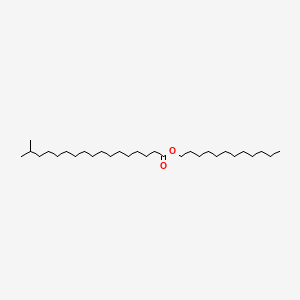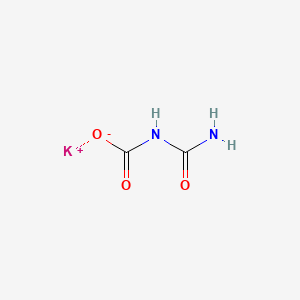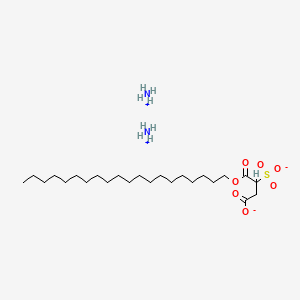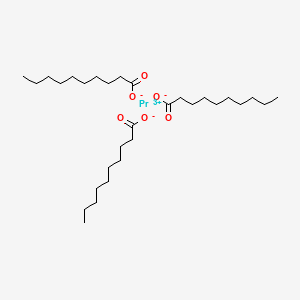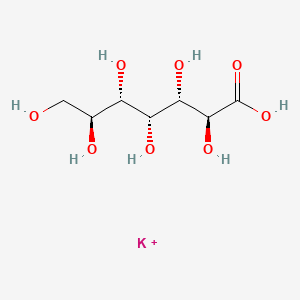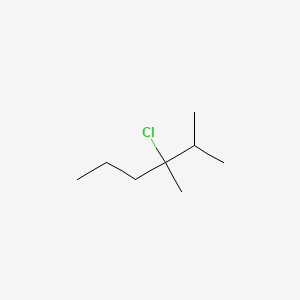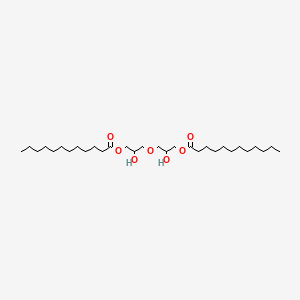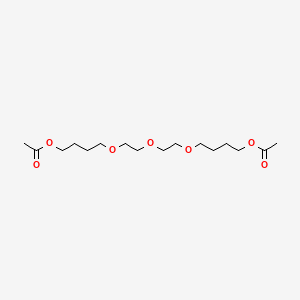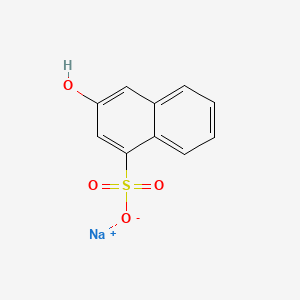
calcium;2-octadecoxycarbonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-octadecoxycarbonylbenzoate is a chemical compound that belongs to the class of calcium salts It is characterized by the presence of a calcium ion complexed with 2-octadecoxycarbonylbenzoate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-octadecoxycarbonylbenzoate typically involves the reaction of calcium salts with 2-octadecoxycarbonylbenzoic acid. One common method is to dissolve calcium chloride in water and then add 2-octadecoxycarbonylbenzoic acid dissolved in an organic solvent such as ethanol. The reaction mixture is stirred and heated to facilitate the formation of the calcium salt. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-octadecoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Applications De Recherche Scientifique
Calcium;2-octadecoxycarbonylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a calcium ion source.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of medical formulations.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of calcium;2-octadecoxycarbonylbenzoate involves its interaction with cellular components and molecular targets. The calcium ion plays a crucial role in various physiological processes, including signal transduction, muscle contraction, and enzyme activation. The 2-octadecoxycarbonylbenzoate anion may interact with specific proteins and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium carbonate: A common calcium salt used in various applications, including as a dietary supplement and in industrial processes.
Calcium oxalate: Found in plants and used in the study of biomineralization processes.
Calcium gluconate: Used in medicine to treat calcium deficiencies and as a food additive.
Uniqueness
Calcium;2-octadecoxycarbonylbenzoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a calcium ion with the 2-octadecoxycarbonylbenzoate anion allows for unique interactions with biological systems and materials, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
84681-97-0 |
|---|---|
Formule moléculaire |
C26H41CaO4+ |
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
calcium;2-octadecoxycarbonylbenzoate |
InChI |
InChI=1S/C26H42O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28;/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28);/q;+2/p-1 |
Clé InChI |
OOSZECFMUSHKML-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


